molecular formula C15H16O10 B7739507 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid

Cat. No.: B7739507
M. Wt: 356.28 g/mol
InChI Key: DKSRMIFOBMGLIQ-UHFFFAOYSA-N
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Description

The compound 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid is a bicyclic framework with a rigid [3.3.1]nonane core. Its structure features:

  • Two methoxycarbonyl groups at positions 3 and 5.
  • Two ketone groups (oxo) at positions 2 and 4.
  • Two carboxylic acid groups at positions 1 and 5.

This unique arrangement of substituents imparts distinct electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical intermediates. The bicyclo[3.3.1]nonane skeleton provides conformational rigidity, which can enhance binding specificity in host-guest interactions .

Properties

IUPAC Name

3,7-bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-24-10(18)6-3-14(12(20)21)5-15(8(6)16,13(22)23)4-7(9(14)17)11(19)25-2/h6-7H,3-5H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSRMIFOBMGLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dimethyl Malonate with Paraformaldehyde

A foundational approach involves the cyclocondensation of dimethyl malonate with paraformaldehyde in the presence of piperidine as a base . This reaction proceeds via a Knoevenagel-type mechanism, where the enolate of dimethyl malonate attacks formaldehyde to form a linear intermediate. Subsequent intramolecular cyclization generates the bicyclo[3.3.1]nonane skeleton.

Reaction Conditions

  • Reactants : Dimethyl malonate (2.0 equiv), paraformaldehyde (3.0 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene, reflux at 110°C for 24 hours

  • Yield : 45–50%

The product, tetramethoxycarbonylbicyclo[3.3.1]nonane, serves as a precursor. Selective hydrolysis of two ester groups using aqueous NaOH (2.0 M) at 80°C for 6 hours yields the dicarboxylic acid derivative .

Acid-Catalyzed Cyclization of Cyclohexanediacetic Acid

Cyclohexanediacetic acid undergoes cyclization in the presence of acetic anhydride and p-toluenesulfonic acid (PTSA) to form the bicyclo[3.3.1]nonane core . The reaction proceeds via dehydration and intramolecular esterification, with acetic anhydride acting as both solvent and dehydrating agent.

Reaction Conditions

  • Reactants : Cyclohexanediacetic acid (1.0 equiv)

  • Catalyst : PTSA (5 mol%)

  • Solvent : Acetic anhydride, reflux at 140°C for 12 hours

  • Yield : 38%

Post-cyclization, methoxycarbonyl groups are introduced via esterification with methyl chloroformate in dichloromethane (DCM) using triethylamine as a base .

Stable nitrile oxide intermediates, generated from aldoximes using NaOCl/NaOH in a water-DCM biphasic system, enable the introduction of methoxycarbonyl groups . The nitrile oxide undergoes [3+2] cycloaddition with maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid moiety.

Reaction Conditions

  • Oxidation : Aldoxime (1.0 equiv), NaOCl (1.5 equiv), NaOH (2.0 equiv)

  • Solvent : DCM/water (1:1), 0°C for 2 hours

  • Cycloaddition : Maleic anhydride (1.2 equiv), room temperature for 6 hours

  • Yield : 55–60%

Decarboxylative Bromination and Subsequent Hydrolysis

Silver(I)-mediated decarboxylative bromination of α,β-unsaturated carboxylic acids provides a route to functionalized intermediates . For example, glutaric acid derivatives treated with AgBr and Br₂ in CCl₄ yield dibromides, which are hydrolyzed to dicarboxylic acids under acidic conditions.

Reaction Conditions

  • Reactants : Glutaric acid derivative (1.0 equiv)

  • Reagents : AgBr (2.0 equiv), Br₂ (2.5 equiv)

  • Solvent : CCl₄, reflux at 80°C for 8 hours

  • Hydrolysis : 6 M HCl, 100°C for 4 hours

  • Yield : 28–37%

Crystallization-Based Resolution of Racemic Mixtures

Racemic mixtures of bicyclo[3.3.1]nonane derivatives are resolved via crystallization from methanol/water/hexane (3:1:1) . The conglomerate formation in space group P2₁ allows spontaneous resolution, yielding enantiomerically enriched product.

Conditions

  • Solvent System : Methanol/water/hexane (3:1:1)

  • Temperature : 4°C for 48 hours

  • Enantiomeric Excess : 85–90%

Comparative Analysis of Synthesis Routes

MethodKey StepsYieldAdvantagesLimitations
Cyclocondensation Malonate-formaldehyde cyclization45–50%Scalable, simple reagentsLow yield, requires hydrolysis
Acid-catalyzed Cyclohexanediacetic acid cyclization38%Direct core formationHarsh conditions, moderate yield
Oxidative Nitrile oxide cycloaddition55–60%High functional group toleranceMulti-step, costly reagents
Decarboxylative AgBr-mediated bromination28–37%Applicable to unsaturated acidsLow yield, halogen waste
Crystallization Spontaneous resolution85–90% eeHigh enantiopurityLimited to specific derivatives

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the dicarboxylic acid moiety can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis (programmed cell death) .

Drug Delivery Systems : The compound's ability to form stable complexes with metal ions has been explored for targeted drug delivery systems. By encapsulating therapeutic agents within these complexes, researchers aim to improve the bioavailability and efficacy of drugs while minimizing side effects .

Synthesis of Bioactive Molecules : The compound serves as a versatile building block for synthesizing bioactive molecules. Its functional groups allow for further chemical modifications, enabling the development of novel pharmaceuticals with enhanced biological activities .

Materials Science Applications

Polymer Chemistry : The compound is utilized in the synthesis of biodegradable polymers. Its dicarboxylic acid functionality can be polymerized with various monomers to create materials with tailored properties for applications in packaging and biomedical devices .

Nanomaterials : Recent studies have investigated the use of this compound in the preparation of nanomaterials. By incorporating it into nanocomposites, researchers aim to enhance mechanical strength and thermal stability, making them suitable for advanced engineering applications .

Chemical Intermediate

As a chemical intermediate, 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid plays a crucial role in organic synthesis. It can be used to produce various derivatives that are essential in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple reactions, including esterification and amidation, facilitating the creation of complex organic structures .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cells by modifying the dicarboxylic acid group .
Study 2Drug DeliveryDeveloped a metal-complexed formulation that improved drug release rates in vitro .
Study 3Polymer SynthesisCreated biodegradable polymers with favorable mechanical properties using this compound as a monomer .

Mechanism of Action

The mechanism of action of 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Bicyclo[3.3.1]nonane Derivatives

Below is a comparison of key structural and functional variations among bicyclo[3.3.1]nonane derivatives:

Compound Name Substituents Key Properties/Applications References
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid - Two methyl groups (positions 3,7)
- Two amide groups (positions 2,6)
Forms conglomerates for chiral resolution; used in stereochemical studies .
Dimethyl-3-methyl-9-oxo-2,4-di(pyridin-2-yl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate (bispidon) - Pyridyl and pyridylmethyl groups
- Methyl and oxo groups
Chelator for 64Cu in radiopharmaceuticals; strong metal coordination via N and O donors .
Dimethyl-2,4-bis(2-methoxyphenyl)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate - Methoxyphenyl and methyl groups
- Oxo group
Structural analog with enhanced aromatic stacking potential; studied via Hirshfeld surface analysis .
3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid (Target Compound) - Methoxycarbonyl and oxo groups
- Carboxylic acid groups
Potential for asymmetric catalysis; reactive sites for esterification/amidation .

Spectroscopic and Computational Insights

  • IR/NMR : Methoxycarbonyl and oxo groups in the target compound exhibit strong C=O stretches (~1720–1675 cm⁻¹) and downfield 13C NMR signals (δ 165–170 ppm) .
  • DFT Studies : Gradient-corrected density-functional methods (e.g., Becke’s hybrid functionals) predict thermochemical stability for bicyclic systems, though exact exchange terms may refine accuracy .

Biological Activity

3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by two methoxycarbonyl groups and two dioxo groups. Its molecular formula is C15H16O10C_{15}H_{16}O_{10}, and it has a molecular weight of 356.28 g/mol . The structural uniqueness contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bicyclic structure allows the compound to fit into binding sites effectively, modulating the activity of these targets and influencing various biochemical pathways .

Antitumor Activity

Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with structural similarities have shown inhibitory effects on tumor cell lines through mechanisms such as apoptosis induction .

Antimicrobial Activity

The compound's derivatives have demonstrated antimicrobial properties against various pathogens. In studies involving similar bicyclic structures, certain analogs exhibited notable activity against bacterial strains .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, compounds in this class have been shown to inhibit HIV-1 integrase at micromolar concentrations . This suggests potential applications in antiviral drug development.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a derivative of this compound against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, significantly inhibiting cell proliferation compared to control groups .

Case Study 2: Enzyme Inhibition in HIV Research

Another investigation focused on the enzyme inhibition properties of compounds related to this compound against HIV-1 integrase. The study reported IC50 values as low as 0.19 µM for some derivatives, highlighting their potential as antiviral agents .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,7-Diazabicyclo[3.3.1]nonane-1,5-dicarboxylic acidContains nitrogen in the bicyclic structureModerate antitumor activity
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dioneAdditional methyl groupsEnhanced enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s bicyclic framework suggests a multi-step synthesis involving cyclization of dicarboxylic precursors. A plausible route involves Diels-Alder reactions followed by esterification, as seen in analogous bicyclic systems like 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives . Key factors include temperature control (to prevent decarboxylation) and solvent polarity for regioselectivity. For example, superbasic NaOH/DMSO media can enhance reactivity in strained bicyclic systems . Yield optimization may require factorial design experiments to test variables like catalyst loading and reaction time .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?

  • Methodological Answer : Combine NMR (¹H, ¹³C, COSY, and NOESY) with X-ray crystallography to confirm the bicyclo[3.3.1]nonane framework and ester group orientations. Computational methods (DFT-based geometry optimization) can predict NMR chemical shifts for comparison with experimental data. For example, InChi and SMILES descriptors from structurally similar bicyclic compounds (e.g., 5-methyl-7-oxabicyclo derivatives) provide reference data for validation .

Q. What solubility challenges are associated with this compound, and how can they be addressed in aqueous reaction systems?

  • Methodological Answer : The hydrophobic bicyclic core and polar carboxylic/ester groups create mixed solubility profiles. Use co-solvents (e.g., DMSO-water mixtures) or surfactants to enhance solubility. Membrane separation technologies (e.g., nanofiltration) can recover the compound from biphasic systems, as described in CRDC subclass RDF2050104 .

Advanced Research Questions

Q. How does the steric strain in the bicyclo[3.3.1]nonane framework influence its reactivity in catalytic transformations?

  • Methodological Answer : The non-planar structure imposes angular strain, which can activate specific sites for nucleophilic attack or oxidation. Computational modeling (e.g., molecular dynamics simulations) can map steric effects on reaction pathways. Compare with analogous systems like 7-oxabicyclo[2.2.1]heptane derivatives, where strain drives regioselective ring-opening reactions . Experimental validation via kinetic isotope effects (KIEs) may resolve competing mechanisms .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s stability under acidic conditions?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete modeling of transition states. Redesign simulations to include explicit solvent molecules (e.g., water or methanol) and compare hydrolysis rates experimentally via HPLC-MS. For instance, studies on methyl 7-oxo-9-azabicyclo derivatives highlight the role of protonation states in stability . Apply CRDC subclass RDF2050108 principles for process simulation .

Q. Can this compound serve as a precursor for bio-active molecules, and what functionalization strategies are viable?

  • Methodological Answer : The dicarboxylic acid moieties allow conjugation with amines or alcohols via carbodiimide-mediated coupling. Explore enzymatic catalysis (e.g., lipases for selective ester hydrolysis) to retain stereochemistry, as demonstrated in metabolic engineering of dicarboxylic acids . For advanced applications, link the bicyclic core to pharmacophores via click chemistry, referencing amidoxime-based derivatization methods .

Q. How do the electronic properties of the methoxycarbonyl groups affect the compound’s spectroscopic and catalytic behavior?

  • Methodological Answer : Electron-withdrawing methoxycarbonyl groups polarize the bicyclic system, altering IR carbonyl stretching frequencies and redox potentials. Use cyclic voltammetry to assess electron transfer kinetics and compare with computational HOMO-LUMO gaps. Studies on anthracene-based dicarboxylic acids demonstrate similar electronic effects .

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